molecular formula C7H4ClF2IO B15238657 4-Chloro-1-(difluoromethoxy)-2-iodobenzene

4-Chloro-1-(difluoromethoxy)-2-iodobenzene

Cat. No.: B15238657
M. Wt: 304.46 g/mol
InChI Key: XNCAVBVLWFOVGG-UHFFFAOYSA-N
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Description

4-Chloro-1-(difluoromethoxy)-2-iodobenzene is an organic compound with the molecular formula C7H4ClF2IO It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and difluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(difluoromethoxy)-2-iodobenzene typically involves halogenation reactions. One common method is the iodination of 4-Chloro-1-(difluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Azides, nitriles, and other substituted benzene derivatives.

    Oxidation Products: Iodinated quinones and other oxidized aromatic compounds.

    Reduction Products: Dehalogenated benzene derivatives.

    Coupling Products: Biaryl compounds and other coupled aromatic systems.

Scientific Research Applications

4-Chloro-1-(difluoromethoxy)-2-iodobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with halogenated aromatic structures.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(difluoromethoxy)-2-iodobenzene depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-1-(difluoromethoxy)benzene
  • 4-Chloro-1-(difluoromethoxy)-2-fluorobenzene
  • 4-Chloro-1-(difluoromethoxy)-2-methylbenzene

Uniqueness

4-Chloro-1-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both iodine and difluoromethoxy groups, which impart distinct reactivity and properties. The iodine atom provides a versatile site for substitution and coupling reactions, while the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H4ClF2IO

Molecular Weight

304.46 g/mol

IUPAC Name

4-chloro-1-(difluoromethoxy)-2-iodobenzene

InChI

InChI=1S/C7H4ClF2IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H

InChI Key

XNCAVBVLWFOVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)I)OC(F)F

Origin of Product

United States

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